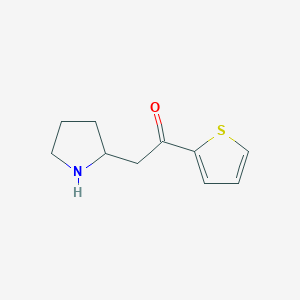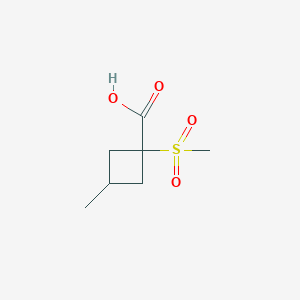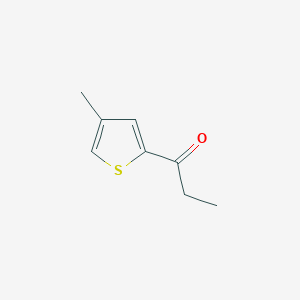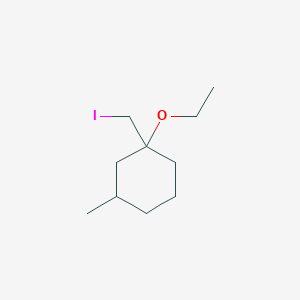
1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane is an organic compound with the molecular formula C10H19IO. It is a derivative of cyclohexane, where an ethoxy group and an iodomethyl group are attached to the first carbon, and a methyl group is attached to the third carbon. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane typically involves the reaction of 1-ethoxy-3-methylcyclohexane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The reaction can be represented as follows:
1-Ethoxy-3-methylcyclohexane+IodomethaneK2CO3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include 1-ethoxy-1-(azidomethyl)-3-methylcyclohexane, 1-ethoxy-1-(thiocyanatomethyl)-3-methylcyclohexane, and 1-ethoxy-1-(methoxymethyl)-3-methylcyclohexane.
Oxidation Reactions: Products include 1-ethoxy-1-(hydroxymethyl)-3-methylcyclohexane and 1-ethoxy-1-(formylmethyl)-3-methylcyclohexane.
Reduction Reactions: The major product is 1-ethoxy-3-methylcyclohexane.
Aplicaciones Científicas De Investigación
1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ethoxy group can also participate in reactions, contributing to the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxy-1-(iodomethyl)cyclohexane: Similar structure but without the methyl group at the third carbon.
1-Ethoxy-1-(bromomethyl)-3-methylcyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-Ethoxy-1-(chloromethyl)-3-methylcyclohexane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness
1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromo and chloro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and various chemical transformations.
Propiedades
Fórmula molecular |
C10H19IO |
|---|---|
Peso molecular |
282.16 g/mol |
Nombre IUPAC |
1-ethoxy-1-(iodomethyl)-3-methylcyclohexane |
InChI |
InChI=1S/C10H19IO/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9H,3-8H2,1-2H3 |
Clave InChI |
NLWSOYUUGYBMIW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCCC(C1)C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine](/img/structure/B13304121.png)


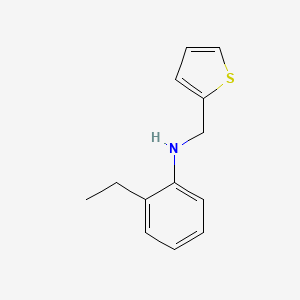
amine](/img/structure/B13304151.png)

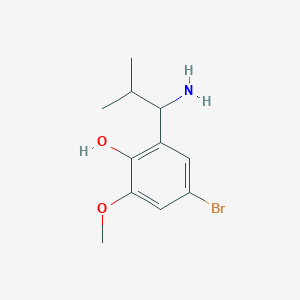
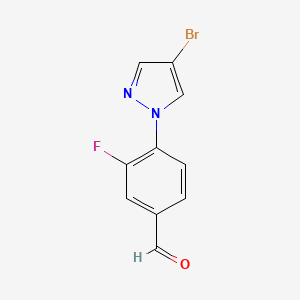
![Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate](/img/structure/B13304165.png)
amine](/img/structure/B13304169.png)
![1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13304199.png)
